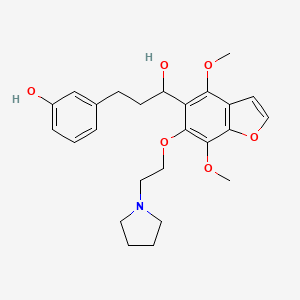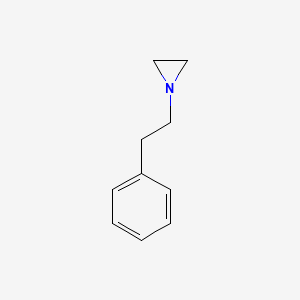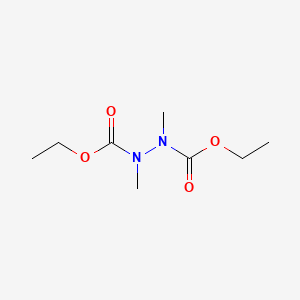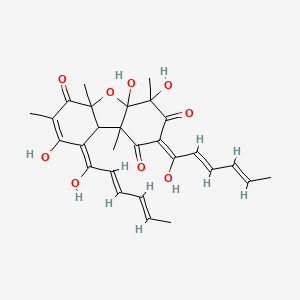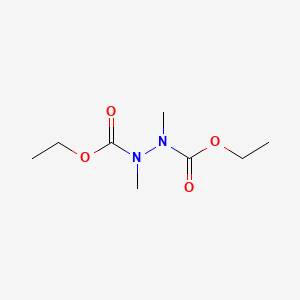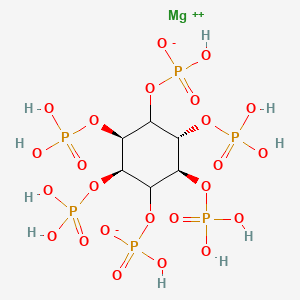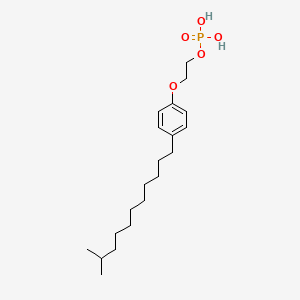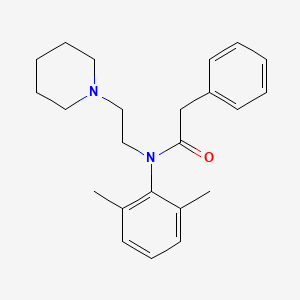
Acetanilide, 2',6'-dimethyl-N-(2-piperidinoethyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetanilide, 2’,6’-dimethyl-N-(2-piperidinoethyl)-2-phenyl-: is a chemical compound with the molecular formula C23H30N2O and a molecular weight of 350.5 g/mol It is known for its complex structure, which includes a piperidine ring and a phenyl group attached to an acetanilide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 2’,6’-dimethyl-N-(2-piperidinoethyl)-2-phenyl- typically involves the reaction of 2,6-dimethylaniline with 2-chloro-N-(2-piperidinoethyl)acetamide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetanilide, 2’,6’-dimethyl-N-(2-piperidinoethyl)-2-phenyl- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, Acetanilide, 2’,6’-dimethyl-N-(2-piperidinoethyl)-2-phenyl- is used as a precursor for the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or analgesic properties, making it a candidate for drug development .
Medicine: In medicine, Acetanilide, 2’,6’-dimethyl-N-(2-piperidinoethyl)-2-phenyl- is investigated for its potential therapeutic applications. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions .
Industry: In the industrial sector, this compound is used in the production of various chemical products. Its unique properties make it suitable for use in the manufacture of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Acetanilide, 2’,6’-dimethyl-N-(2-piperidinoethyl)-2-phenyl- involves its interaction with specific molecular targets in biological systems. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Amino-2,6-dimethyl-N-(2-piperidinoethyl)benzamide
- 2’,6’-Dimethyl-N-(2-piperidinoethyl)-2-phenylacetanilide
Comparison: Compared to similar compounds, Acetanilide, 2’,6’-dimethyl-N-(2-piperidinoethyl)-2-phenyl- stands out due to its unique combination of functional groups and structural features.
Properties
CAS No. |
18109-50-7 |
|---|---|
Molecular Formula |
C23H30N2O |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-phenyl-N-(2-piperidin-1-ylethyl)acetamide |
InChI |
InChI=1S/C23H30N2O/c1-19-10-9-11-20(2)23(19)25(17-16-24-14-7-4-8-15-24)22(26)18-21-12-5-3-6-13-21/h3,5-6,9-13H,4,7-8,14-18H2,1-2H3 |
InChI Key |
CUEURHBZCLMUCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CCN2CCCCC2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


